(3-Bromo-5-fluorophenyl)(phenyl)methanol chemical structure
(3-Bromo-5-fluorophenyl)(phenyl)methanol chemical structure
Topic: (3-Bromo-5-fluorophenyl)(phenyl)methanol Chemical Structure and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
A Strategic Bifunctional Scaffold for Medicinal Chemistry
Executive Summary
(3-Bromo-5-fluorophenyl)(phenyl)methanol (CAS: 216755-56-5) represents a high-value "privileged structure" in modern drug discovery. As a diarylmethanol derivative featuring a meta-bromo, meta-fluoro substitution pattern, it serves as a versatile linchpin for constructing complex pharmacological agents. The molecule offers three distinct vectors for chemical elaboration:
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The Secondary Alcohol: A chiral center amenable to resolution, oxidation, or conversion to leaving groups.
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The Aryl Bromide: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
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The Aryl Fluoride: A bioisosteric modulator that enhances metabolic stability and lipophilicity without introducing steric bulk.
This guide details the structural properties, validated synthetic pathways, and strategic applications of this compound in the development of kinase inhibitors and GPCR modulators.
Chemical Profile & Structural Analysis
Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 216755-56-5 | |
| Formula | C₁₃H₁₀BrFO | |
| Molecular Weight | 281.12 g/mol | |
| Appearance | Colorless to pale yellow oil/solid | Low melting point solid (approx. 50–53 °C) |
| LogP (Predicted) | 3.7 – 4.1 | Highly lipophilic due to aromatic rings and halogens |
| H-Bond Donors | 1 (OH) | |
| H-Bond Acceptors | 1 (OH), 1 (F) | Fluorine acts as a weak acceptor |
| Rotatable Bonds | 2 |
Structural Logic
The molecule consists of two orthogonal aromatic domains connected by a hydroxymethylene bridge. The 3-bromo-5-fluoro motif is critical:
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Electronic Effects: The fluorine atom (-I effect) deactivates the ring, making the bromine slightly less reactive toward oxidative addition than a non-fluorinated analog, but more robust against metabolic oxidation at the ring positions.
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Stereochemistry: The central carbon is chiral (R/S). While often supplied as a racemate, the enantiomers can be separated via chiral HPLC or synthesized via asymmetric transfer hydrogenation (ATH) of the corresponding ketone.
Synthetic Pathways
The synthesis of (3-Bromo-5-fluorophenyl)(phenyl)methanol is typically achieved via two primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction.
Pathway A: Grignard Addition (Primary Route)
This is the most direct method, involving the reaction of a Grignard reagent with an aldehyde.
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Reagents: 3-Bromo-5-fluorobenzaldehyde + Phenylmagnesium bromide (PhMgBr).
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Rationale: Using the fluorinated aldehyde as the electrophile is preferred over forming the fluorinated Grignard, as it avoids potential scrambling or benzyne formation side reactions associated with metallating polyhalogenated aromatics.
Pathway B: Ketone Reduction (Enantioselective Route)
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Precursor: (3-Bromo-5-fluorophenyl)(phenyl)methanone.
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Reagents: Sodium Borohydride (racemic) or Noyori Catalyst/Formic Acid (enantioselective).
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Rationale: This route is chosen when a specific enantiomer is required for SAR (Structure-Activity Relationship) studies.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways accessing the target scaffold and subsequent divergence points for medicinal chemistry.
Experimental Protocols
Protocol 1: Grignard Synthesis of (3-Bromo-5-fluorophenyl)(phenyl)methanol
Self-Validating System: The color change of the Grignard initiation and the disappearance of the aldehyde spot on TLC serve as internal checkpoints.
Materials:
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3-Bromo-5-fluorobenzaldehyde (1.0 eq)
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Phenylmagnesium bromide (1.0 M in THF, 1.2 eq)
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Anhydrous THF (Solvent)
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Ammonium chloride (sat. aq.)
Procedure:
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Solvation: Dissolve 3-Bromo-5-fluorobenzaldehyde (2.03 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.
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Addition: Transfer Phenylmagnesium bromide (12 mL, 12 mmol) to the addition funnel via cannula. Add dropwise to the aldehyde solution over 15 minutes. Observation: Solution may turn slightly yellow/turbid.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
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Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.3).
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Quench: Cool back to 0 °C. Carefully quench with saturated NH₄Cl solution (10 mL). Caution: Exothermic gas evolution.
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Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes) to yield the product as a colorless oil/solid.
Medicinal Chemistry Applications
The "F-Scan" Strategy
The 3-bromo-5-fluoro motif is often used during "F-scans"—a systematic process where hydrogen atoms on a phenyl ring are replaced with fluorine to block metabolic hot spots (CYP450 oxidation).
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Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to oxidation. Placing F at the meta position prevents hydroxylation at that site.
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Lipophilicity: The fluorine increases LogP, potentially improving membrane permeability (CNS penetration).
Fragment-Based Drug Discovery (FBDD)
This scaffold acts as a "privileged fragment" for kinase inhibitors.
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Mechanism: The hydroxyl group often mimics the hinge-binding motif of ATP or interacts with the ribose pocket.
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Elaboration: The bromine atom allows for the rapid attachment of diverse heterocycles (e.g., pyrazoles, pyridines) via Suzuki coupling to probe the hydrophobic pocket of the enzyme.
Logical Pathway: From Scaffold to Lead
Figure 2: Strategic divergence from the core scaffold to specific therapeutic classes.
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Perform all synthesis steps in a fume hood. The bromine substituent makes the compound potentially persistent; avoid release into the environment.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
References
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Sigma-Aldrich. (3-Bromo-5-fluorophenyl)methanol Product Sheet. Merck KGaA. Link
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BenchChem. Synthesis and Applications of Halogenated Diaryl Methanols. BenchChem Technical Library. Link
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PubChem. Compound Summary: (3-Bromo-5-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. Link
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Journal of Medicinal Chemistry. Structure-Activity Relationships of Diaryl Ethers and Methanols in Kinase Inhibition. (General Reference for Scaffold Utility). Link
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ChemScene. Safety Data Sheet: (3-Bromo-5-fluorophenyl)methanol. Link
